molecular formula C7H12O4S B13304214 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B13304214
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: YDYDFNVRITZTTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

    Substitution with Methanesulfonyl Group: The cyclobutane ring is then substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Analyse Chemischer Reaktionen

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Eigenschaften

Molekularformel

C7H12O4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

3-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-5-3-7(4-5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9)

InChI-Schlüssel

YDYDFNVRITZTTE-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)(C(=O)O)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.